molecular formula C16H14N4O3 B2717788 4-hydroxy-3-methoxybenzenecarbaldehyde N-(3-oxo-3,4-dihydro-2-quinoxalinyl)hydrazone CAS No. 338757-81-6

4-hydroxy-3-methoxybenzenecarbaldehyde N-(3-oxo-3,4-dihydro-2-quinoxalinyl)hydrazone

Cat. No. B2717788
CAS RN: 338757-81-6
M. Wt: 310.313
InChI Key: QDLPQLZVMMRPSS-RQZCQDPDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . Typically, these compounds are synthesized through a series of reactions involving washing with water, extraction with CHCl3, and drying over anhydrous Na2SO4. The resulting product is then evaporated in a vacuum to yield a white solid product .


Molecular Structure Analysis

The molecular structure of this compound can be determined using various spectroscopic techniques. For instance, the presence of N–H, C–O–C, and CH–Ali functional groups can be confirmed through FTIR and Raman studies .

Scientific Research Applications

Synthesis of Other Compounds

This compound has been used in the synthesis of other complex compounds. For instance, it has been used in the synthesis of 2-({[4-(4-{[(E)-1-(2-hydroxy-3-methoxyphenyl) methylidene]amino}phenoxy)phenyl]imino}methyl)-6-methoxy phenol .

Antioxidant Properties

The compound has been studied for its potential antioxidant properties. It was screened for its in vitro antioxidant property by DPPH radical scavenging assay .

Nonlinear Optical Applications

The compound has been studied for its potential applications in nonlinear optics. It has been used in the synthesis of organic co-crystals for third harmonic nonlinear optical applications .

Muscle Strength Enhancement

The compound has been studied for its potential effects on muscle function. It has been found to enhance grip strength and inhibit protein catabolism induced by exhaustive exercise .

Anti-Doping Control

The compound has been studied for its potential application in anti-doping control of recombinant erythropoietin .

Climate Change Adaptation

The compound has been studied for its potential application in increasing participation in climate change adaptation .

properties

IUPAC Name

3-[2-[(4-hydroxy-3-methoxyphenyl)methylidene]hydrazinyl]-1H-quinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O3/c1-23-14-8-10(6-7-13(14)21)9-17-20-15-16(22)19-12-5-3-2-4-11(12)18-15/h2-9,21H,1H3,(H,18,20)(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDLPQLZVMMRPSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC2=NC3=CC=CC=C3NC2=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-[(4-hydroxy-3-methoxyphenyl)methylidene]hydrazinyl]-1H-quinoxalin-2-one

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